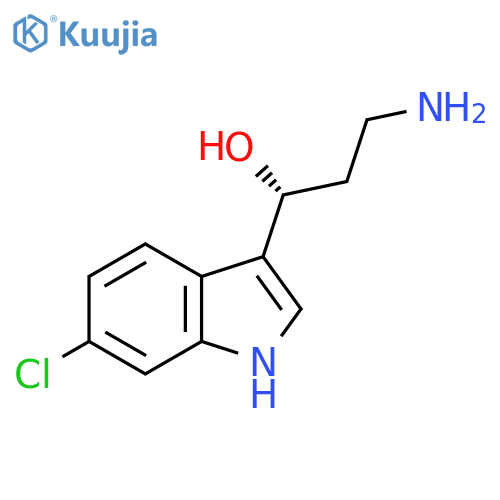Cas no 2227901-82-6 ((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)

2227901-82-6 structure
商品名:(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
- EN300-1991907
- 2227901-82-6
-
- インチ: 1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2/t11-/m1/s1
- InChIKey: DRIFOIRAHAMTJC-LLVKDONJSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)NC=C2[C@@H](CCN)O
計算された属性
- せいみつぶんしりょう: 224.0716407g/mol
- どういたいしつりょう: 224.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 62Ų
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991907-5.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 5g |
$5345.0 | 2023-05-23 | ||
| Enamine | EN300-1991907-0.05g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.05g |
$1549.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-0.5g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.5g |
$1770.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-0.1g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.1g |
$1623.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-5g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 5g |
$5345.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-0.25g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 0.25g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-1.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 1g |
$1844.0 | 2023-05-23 | ||
| Enamine | EN300-1991907-10.0g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 10g |
$7927.0 | 2023-05-23 | ||
| Enamine | EN300-1991907-10g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 10g |
$7927.0 | 2023-09-16 | ||
| Enamine | EN300-1991907-1g |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
2227901-82-6 | 1g |
$1844.0 | 2023-09-16 |
(1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
2227901-82-6 ((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol) 関連製品
- 13769-43-2(potassium metavanadate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
